REACTION_SMILES
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[Br:1][CH2:2][c:3]1[o:4][cH:5][c:6]([C:8]([F:9])([F:10])[F:11])[cH:7]1.[CH2:12]1[N:13]2[CH2:14][N:15]3[CH2:16][N:17]([CH2:18]2)[CH2:19][N:20]1[CH2:21]3.[ClH:22].[OH2:23]>>[CH:2]([c:3]1[o:4][cH:5][c:6]([C:8]([F:9])([F:10])[F:11])[cH:7]1)=[O:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1coc(CBr)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1N2CN3CN1CN(C2)C3
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=Cc1cc(C(F)(F)F)co1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |